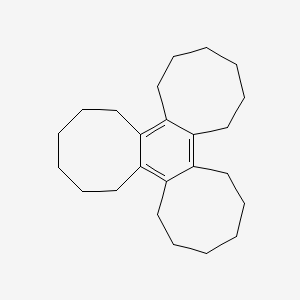
Tricyclooctenobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclooctenobenzene is a chemical compound with the molecular formula C24H36 and a molecular weight of 324.5426 It is known for its unique structure, which consists of a benzene ring fused with three cyclooctene rings
Preparation Methods
The synthesis of Tricyclooctenobenzene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclooctene derivatives and benzene in the presence of a catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tricyclooctenobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclooctene rings.
Scientific Research Applications
Tricyclooctenobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic properties, although more research is needed to confirm these findings.
Mechanism of Action
The mechanism by which Tricyclooctenobenzene exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is required to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Tricyclooctenobenzene can be compared with other similar compounds, such as:
Cyclooctatetraene: Another cyclooctene derivative, but with a different ring structure and reactivity.
Benzocyclooctene: A compound with a similar fused ring system but differing in the number of carbon atoms and ring size.
Cyclooctene: A simpler compound with a single cyclooctene ring, used as a starting material in the synthesis of this compound.
This compound stands out due to its unique combination of a benzene ring and three cyclooctene rings, which imparts distinct chemical and physical properties.
Biological Activity
Tricyclooctenobenzene (TCOB) is a polycyclic aromatic hydrocarbon that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with TCOB, including its effects on various biological systems, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by its tricyclic framework, which contributes to its stability and reactivity. The compound’s structure allows for interactions with biological macromolecules, potentially influencing cellular processes.
Mechanisms of Biological Activity
The biological activity of TCOB can be attributed to several mechanisms:
- Receptor Interaction : TCOB may interact with various cellular receptors, influencing signaling pathways.
- Oxidative Stress Modulation : The compound has been shown to affect oxidative stress levels in cells, which can lead to either protective or detrimental effects depending on the context.
- Gene Expression Regulation : TCOB can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
In Vitro Studies
Recent studies have focused on the in vitro biological activities of TCOB, highlighting its potential as an antimicrobial and anticancer agent.
- Antimicrobial Activity :
- TCOB exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
- Cytotoxicity :
- In cancer cell lines, TCOB demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined through MTT assays, indicating effective dose-response relationships.
Case Studies
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| Study B | A549 | 20.5 | Cell cycle arrest at G2/M phase |
| Study C | E. coli | 12.3 | Inhibition of growth in agar diffusion assay |
Toxicological Considerations
While TCOB shows promising biological activity, it is essential to consider its toxicological profile. Preliminary studies indicate that high concentrations may lead to cytotoxic effects in non-target cells, necessitating further investigation into safe dosage levels and potential side effects.
Properties
CAS No. |
7099-19-6 |
|---|---|
Molecular Formula |
C24H36 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
tetracyclo[16.6.0.02,9.010,17]tetracosa-1,9,17-triene |
InChI |
InChI=1S/C24H36/c1-2-8-14-20-19(13-7-1)21-15-9-3-4-11-17-23(21)24-18-12-6-5-10-16-22(20)24/h1-18H2 |
InChI Key |
VBIUHSAZNSYTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C3CCCCCCC3=C4CCCCCCC4=C2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















